molecular formula C13H10BrClN2O B14913449 5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide

5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide

Cat. No.: B14913449
M. Wt: 325.59 g/mol
InChI Key: YVIXKDCICZIHRH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzamides .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H10BrClN2O

Molecular Weight

325.59 g/mol

IUPAC Name

5-bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H10BrClN2O/c1-8-2-5-12(16-7-8)17-13(18)10-6-9(14)3-4-11(10)15/h2-7H,1H3,(H,16,17,18)

InChI Key

YVIXKDCICZIHRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

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